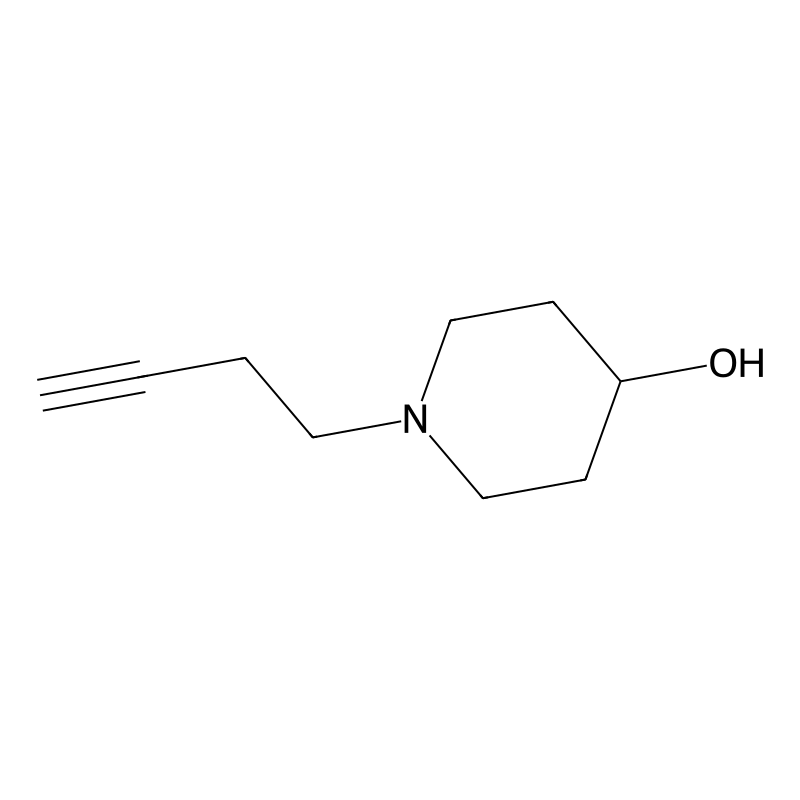

1-(But-3-yn-1-yl)piperidin-4-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(But-3-yn-1-yl)piperidin-4-ol is an organic compound characterized by a piperidine ring with a hydroxyl group at the fourth position and a but-3-ynyl group at the first position. Its molecular formula is and it has a molecular weight of approximately 175.23 g/mol. The presence of the alkyne functional group (but-3-ynyl) contributes to its unique chemical reactivity, while the piperidine structure is significant in medicinal chemistry due to its role as a versatile building block in drug development .

- Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the alkyne.

- Radical Polymerization: It can act as a monomer in radical polymerization processes, where free radicals initiate polymer formation by attacking the double bond of the alkyne.

- Cyclization Reactions: The hydroxyl group can facilitate cyclization reactions that lead to the formation of more complex structures.

Research indicates that 1-(But-3-yn-1-yl)piperidin-4-ol exhibits significant biological activity, particularly as an inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, making this compound a candidate for treating neurological disorders such as depression and Parkinson's disease .

The synthesis of 1-(But-3-yn-1-ylo)piperidin-4-ol typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available piperidine and butynes.

- Alkylation: An efficient method includes alkylating piperidine with butynyl halides under basic conditions.

- Purification: The resulting product is purified using techniques such as column chromatography to isolate pure 1-(But-3-yn-1-ylo)piperidin-4-ol .

The unique structural features of 1-(But-3-yn-1-ylo)piperidin-4-ol make it valuable in various applications:

- Medicinal Chemistry: Due to its potential as a monoamine oxidase inhibitor, it is being explored for therapeutic applications in treating mood disorders and neurodegenerative diseases.

- Organic Synthesis: It serves as a versatile intermediate in organic synthesis, allowing for the development of more complex molecules through further functionalization .

Studies have investigated the interaction of 1-(But-3-yn-1-ylo)piperidin-4-ol with various biological targets, particularly focusing on its binding affinity and selectivity towards monoamine oxidase enzymes. Quantitative data on its inhibitory effects against these enzymes are crucial for assessing its potential as a drug candidate. Research typically evaluates parameters such as binding affinity, selectivity, and pharmacokinetic properties to understand its therapeutic potential better .

Several compounds share structural similarities with 1-(But-3-yn-1-ylo)piperidin-4-ol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Propargylpiperidin-4-ol | Contains propargyl group; selective MAO-B inhibitor | Similar inhibitory effects on neurotransmitters |

| 4-(3-butenyl)-piperidin-4-one | Features a butenyl group; involved in polymerization | Less focus on biological activity |

| 2-(Propynyl)piperidine | Propynyl substitution; moderate MAO inhibition | Broader range of biological activities |

The uniqueness of 1-(But-3-yn-1-ylo)piperidin-4-ol lies in its specific combination of structural features that confer selective biological activity against monoamine oxidases while offering pathways for further chemical modification and development into therapeutic agents .